6-Bromo-4'-chloroflavone

Description

Significance of the Flavonoid Scaffold in Medicinal and Chemical Sciences

The foundational structure of these compounds, the flavonoid scaffold, is a key player in medicinal and chemical sciences. Flavonoids, with their characteristic two aromatic rings (A and B) linked by a heterocyclic pyran ring (C), are abundant in nature and are known for a wide array of pharmacological activities. nih.gov These activities include anticancer, anti-inflammatory, neuroprotective, and cardioprotective effects. nih.gov The versatility of the flavonoid structure makes it an excellent template for the design of new therapeutic agents. nih.gov Researchers have extensively studied flavonoids for their potential to modulate various cellular pathways, including those involved in cancer, neuro-diseases, and metabolic disorders. frontiersin.org The ability of the flavonoid scaffold to interact with a multitude of biological targets has cemented its importance in drug discovery and development. mdpi.comiiarjournals.org

Rationale for Halogen Substitution in Flavone (B191248) Derivatives

The deliberate introduction of halogen atoms into the flavone structure is a strategic approach to enhance the therapeutic potential of these compounds. researchgate.net Halogenation, the process of adding halogens like bromine and chlorine, can significantly alter the electronic, steric, and lipophilic properties of the parent flavonoid. researchgate.net These modifications can lead to improved biological activity, better metabolic stability, and enhanced efficacy. researchgate.netmdpi.com For instance, the presence of halogens can increase the compound's ability to penetrate cell membranes and interact with specific enzymes or receptors. Research has shown that halogenated flavonoids can exhibit potent inhibitory effects on various enzymes and can even overcome drug resistance in some cases. acs.orgmdpi.com The position and type of halogen atom can have a distinct impact on the compound's activity, with bromine often conferring greater inhibitory potency than chlorine in certain contexts.

Overview of 6-Bromo-4'-chloroflavone within Halogenated Flavonoid Research

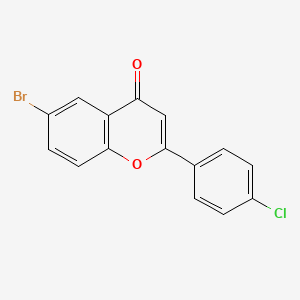

Within the broad class of halogenated flavonoids, this compound has emerged as a compound of particular interest. This synthetic flavone is characterized by a bromine atom at the 6-position of the A-ring and a chlorine atom at the 4'-position of the B-ring. This specific substitution pattern has been shown to impart significant biological activities. Research has highlighted its potential in several areas, including cancer research, where it has demonstrated cytotoxic effects and the ability to induce enzymes involved in detoxification pathways. It has also been investigated for its interactions with various enzymes, notably cytochrome P450, which plays a crucial role in drug metabolism. The study of this compound and its derivatives continues to provide valuable insights into the structure-activity relationships of halogenated flavonoids, paving the way for the development of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-(4-chlorophenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrClO2/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEJUZJFROHCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351006 | |

| Record name | 6-BROMO-4'-CHLOROFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75767-99-6 | |

| Record name | 6-BROMO-4'-CHLOROFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of 6 Bromo 4 Chloroflavone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 6-Bromo-4'-chloroflavone, a comprehensive analysis using ¹H NMR, ¹³C NMR, and two-dimensional NMR methods provides unambiguous evidence for its constitution. A ¹H NMR spectrum for the compound is noted as being available in spectral databases. spectrabase.com

The ¹H NMR spectrum of this compound is predicted to display signals corresponding to the eight protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, including the effects of adjacent electronegative atoms and the aromatic ring currents. chemistrysteps.com The protons on the A-ring (the brominated benzopyranone portion) and the B-ring (the chlorophenyl group) exhibit distinct signals, typically in the downfield region characteristic of aromatic protons. chemistrysteps.com

The expected signals in a solvent like DMSO-d6 would be:

H-3: A singlet appearing in the vinylic region, typically around 6.5-7.0 ppm.

A-Ring Protons (H-5, H-7, H-8): These protons form a coupled system. H-5 is expected to be the most downfield of this group due to its proximity to the carbonyl group at C-4, likely appearing as a doublet. H-7 would likely be a doublet of doublets, and H-8 a doublet.

B-Ring Protons (H-2', H-3', H-5', H-6'): These four protons form an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. They typically appear as two sets of doublets in the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | ~6.8 | Singlet (s) |

| H-5 | ~8.2 | Doublet (d) |

| H-7 | ~7.9 | Doublet of Doublets (dd) |

| H-8 | ~7.7 | Doublet (d) |

| H-2', H-6' | ~8.0 | Doublet (d) |

| H-3', H-5' | ~7.6 | Doublet (d) |

The proton-decoupled ¹³C NMR spectrum of this compound should display 15 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its chemical environment. libretexts.org The carbonyl carbon (C-4) is characteristically found far downfield. Carbons bearing electronegative substituents (bromine, chlorine, and oxygen) are also shifted downfield compared to unsubstituted aromatic carbons. libretexts.orgmasterorganicchemistry.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-3 | ~108 |

| C-4 | ~176 |

| C-4a | ~123 |

| C-5 | ~128 |

| C-6 | ~120 |

| C-7 | ~138 |

| C-8 | ~125 |

| C-8a | ~155 |

| C-1' | ~130 |

| C-2', C-6' | ~129 |

| C-3', C-5' | ~130 |

| C-4' | ~136 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent protons, such as H-7 and H-8 on the A-ring, confirming their connectivity. It would also confirm the coupling between the H-2'/H-6' and H-3'/H-5' protons on the B-ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). It allows for the definitive assignment of carbon signals that have attached protons. For instance, the signal for the H-3 proton would correlate with the C-3 carbon signal, H-5 with C-5, and so on, for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. This is exceptionally powerful for connecting the different fragments of the molecule and assigning quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include:

A correlation from the H-3 proton to the C-2 and C-4 carbons, confirming the C-ring structure.

Correlations from the H-5 proton to the C-4 (carbonyl) and C-4a carbons, locking in the A-ring's position relative to the pyranone core.

Correlations from the B-ring protons (H-2'/H-6') to the C-2 carbon, establishing the connection point of the chlorophenyl ring to the flavone (B191248) core.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about a molecule's mass and elemental composition, as well as its fragmentation patterns, which can offer further structural clues.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is noted in spectral database entries. spectrabase.com In this technique, the gas chromatograph separates the compound from any potential impurities. The retention time of the major peak serves as a characteristic identifier under specific analytical conditions, while its peak area relative to other peaks provides an estimate of purity.

The coupled mass spectrometer records the mass spectrum of the eluting compound. The spectrum would show a molecular ion peak (M⁺) cluster that confirms the nominal molecular weight of the compound. Due to the presence of two halogen isotopes (Bromine: ⁷⁹Br and ⁸¹Br; Chlorine: ³⁵Cl and ³⁷Cl), the molecular ion region would display a characteristic pattern of isotopic peaks (M⁺, M+2, M+4, M+6), confirming the presence of one bromine and one chlorine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for confirming its elemental formula. The experimentally determined exact mass is compared against a theoretical value calculated from the masses of the most abundant isotopes of the constituent elements.

The molecular formula for this compound is C₁₅H₈BrClO₂. The theoretical exact mass for this formula is 333.93962 g/mol . spectrabase.com An HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition, distinguishing it from any other combination of atoms that might have the same nominal mass.

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, identifying the characteristic vibrational frequencies of its functional groups. edinst.com The analysis of this compound reveals key absorption bands that confirm the presence of its core flavone structure and halogen substituents.

The most prominent bands in the FTIR spectrum are associated with the stretching vibrations of the carbonyl group (C=O) and the aromatic carbon-carbon double bonds (C=C). The carbonyl stretching vibration in flavones is typically observed in the region of 1712-1675 cm⁻¹. researchgate.net For halogenated flavones, this peak is well-defined; for instance, in the closely related 6-chloroflavone, an intense band for the C=O group coupled with C=C stretching of the chromone (B188151) ring is observed at 1628 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations of the flavone skeleton typically appear in the 1610-1450 cm⁻¹ range.

Vibrations involving the carbon-halogen bonds are also identifiable. The C-Cl stretching vibration is expected in the lower frequency region, typically around 746-767 cm⁻¹. dergipark.org.tr The C-Br stretching vibration occurs at an even lower wavenumber due to the greater mass of the bromine atom. Other important vibrations include those of the C-O-C ether linkage within the pyran ring.

A summary of significant, experimentally observed vibrational modes for analogous compounds is presented below, providing a reliable reference for the expected FTIR spectrum of this compound.

Table 1: Characteristic FTIR Vibrational Modes for Halogenated Flavones

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Compound Reference | Citation |

| Carbonyl (C=O) Stretch | ~1628 | 6-chloroflavone | researchgate.net |

| Aromatic (C=C) Stretch | ~1619 | Flavone Derivatives | researchgate.net |

| Phenyl Ring (C=C) Vibration | ~1554 | 2-chlorophenyl flavone precursor | dergipark.org.tr |

| Carbon-Chlorine (C-Cl) Stretch | ~767 | 2-chlorophenyl flavone precursor | dergipark.org.tr |

Raman Spectroscopic Studies

Raman spectroscopy is a light scattering technique that provides information on a molecule's vibrational modes, complementing FTIR analysis. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the carbon framework of aromatic structures like flavonoids. photonetc.com The resulting spectrum serves as a unique chemical fingerprint. dtu.dk

In the study of flavones, Raman spectroscopy helps to elucidate the complex fingerprint vibrations. docbrown.info For 6-chloroflavone, NIR-FT Raman spectroscopy has been used alongside FTIR to provide a comprehensive vibrational analysis. researchgate.netahievran.edu.tr The spectra of flavones are rich in features, with bands corresponding to the vibrations of the chromone and phenyl rings. Key Raman active modes include the stretching and bending of C-H bonds, C-C bond stretching within the aromatic rings, and vibrations of the pyran ring.

The analysis of related compounds suggests that the Raman spectrum of this compound would show strong signals for the aromatic ring breathing modes and C=C stretching vibrations. The vibrations associated with the C-Br and C-Cl bonds would also be present at low frequencies.

Table 2: Comparative Raman and IR Vibrational Wavenumbers for 6-Chloroflavone

| Assignment | FT-Raman (cm⁻¹) | FT-IR (cm⁻¹) |

| C=O Stretch | 1630 | 1628 |

| C=C Stretch (Chromone) | 1619 | 1619 |

| Phenyl Mode | 1599 | 1601 |

| C-H in-plane bend | 1344 | 1339 |

| Phenyl Mode | 1175 | 1177 |

| Ring Breathing | 1009 | 1011 |

Data derived from theoretical and experimental analysis of 6-chloroflavone. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. msu.edu The flavone structure contains multiple chromophores—the benzoyl group and the cinnamoyl group—which give rise to characteristic absorption bands due to π → π* and n → π* electronic transitions. nist.gov

The UV-Vis spectrum of flavones typically displays two major absorption bands:

Band I , appearing at a longer wavelength (typically >300 nm), is attributed to the π → π* transition within the cinnamoyl system (B-ring conjugated with the C-ring carbonyl group).

Band II , at a shorter wavelength (typically 240-280 nm), arises from the π → π* transition of the benzoyl system (A-ring).

Table 3: Typical UV-Vis Absorption Bands for Flavones

| Band | Electronic Transition | System | Typical λmax Range (nm) |

| Band I | π → π | Cinnamoyl (B-ring + C-ring) | 300 - 380 |

| Band II | π → π | Benzoyl (A-ring) | 240 - 280 |

Crystallographic and Structural Elucidation Studies

Single Crystal X-ray Diffraction Analysis of 6-Bromo-4'-chloroflavanone

Single crystal X-ray diffraction is a powerful technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. acs.org An analysis of 6-bromo-2-(4-chlorophenyl)chroman-4-one, also known as 6-bromo-4'-chloroflavanone, has been conducted, revealing key structural features. researchgate.net

The crystal structure of 6-bromo-4'-chloroflavanone has been determined to belong to the monoclinic crystal system. researchgate.net This system is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁/c, which is a common space group for organic molecules. researchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were meticulously measured at a temperature of 173 K. researchgate.net

These parameters are summarized in the table below.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2173(6) |

| b (Å) | 20.7174(14) |

| c (Å) | 6.9035(4) |

| β (°) | 99.332(3) |

| Volume (ų) | 1300.83(14) |

| Z | 4 |

| Temperature (K) | 173 |

| Data sourced from Maluleka & Mphahlele (2022). researchgate.net |

The conformation of the 6-bromo-4'-chloroflavanone molecule in the solid state reveals important structural details. The heterocyclic C-ring adopts a conformation where the 2-phenyl group is in a pseudo-axial orientation. researchgate.net This arrangement has been previously observed in the crystal structures of other flavanones like naringenin. researchgate.net

The crystal packing of 6-bromo-4'-chloroflavanone is stabilized by a network of non-covalent interactions. researchgate.net These interactions, which include hydrogen bonds and halogen bonds, are critical in determining the supramolecular architecture of the crystal. mdpi.commdpi.com

Halogenated flavanones are of particular interest for studying these non-covalent interactions. researchgate.net Halogen bonds occur when there is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another atom. wikipedia.org In the crystal structure of 6-bromo-4'-chloroflavanone, the presence of bromine and chlorine atoms, along with the carbonyl oxygen, creates possibilities for various intermolecular contacts that influence the crystal packing. researchgate.net While specific details of bond lengths and angles for every interaction in 6-bromo-4'-chloroflavanone are not fully detailed in the primary literature, the study of related compounds shows that C-H···O and N-H···O hydrogen bonds are often dominant features in crystal packing. nih.gov Additionally, computational studies on 2'-haloflavonols have highlighted the importance of intramolecular hydrogen bonds, such as C=O···H–O, in dictating conformational stabilities. beilstein-journals.org

Conformational Analysis in Solution and Solid States

The conformation of flavones can differ between the solid state and in solution due to the flexibility of the molecule, particularly the rotation around the single bond connecting the B-ring to the C-ring. In the solid state, the conformation is fixed within the crystal lattice, as determined by X-ray diffraction. nih.gov

In solution, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to understand the conformational dynamics. nih.gov The ¹H NMR spectrum of 6-bromo-4'-chloroflavone in DMSO-d₆ is available, providing information about its structure in solution. spectrabase.com Computational studies on flavones have shown that while some, like unsubstituted flavone (B191248), have a rigid structure with minimal conformational variability, others can exhibit more flexibility. mdpi.com The planarity of the flavone system is often maintained, but the B-ring can rotate. nih.gov For many flavones, a non-planar conformation is often the most stable in the gas phase and in solution. acs.orgresearchgate.net This flexibility is an important aspect of their chemical and biological properties.

Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Chloroflavone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting a wide range of properties for compounds like 6-Bromo-4'-chloroflavone.

Geometry Optimization and Electronic Structure Analysis

The first step in the theoretical investigation of a molecule is typically the optimization of its geometry to find the most stable conformation (the lowest energy state). For this compound, DFT calculations would be employed to determine the precise bond lengths, bond angles, and dihedral angles. While specific peer-reviewed studies detailing the optimized geometry of this compound are not publicly available, related research on similar structures, such as 6-bromo-4′-chloroflavanone, has utilized DFT for this purpose. Such an analysis for this compound would reveal the planarity of the chromone (B188151) ring system and the rotational orientation of the 4-chlorophenyl group relative to the core structure.

Electronic structure analysis, also performed using DFT, provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electron density, and electrostatic potential. These calculations are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, it is possible to compute theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These predicted values, when compared with experimental data, can confirm the molecular structure. The accuracy of these predictions depends on the level of theory and basis set used in the calculations. General methodologies for predicting NMR chemical shifts with DFT have been well-established, often showing good agreement with experimental results.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | Data not available |

| ¹³C NMR Chemical Shift (ppm) | Data not available |

| Key IR Vibrational Frequencies (cm⁻¹) | Data not available |

Note: This table is illustrative. Specific computational studies providing these values for this compound are not currently available in the public domain.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. For this compound, FMO analysis would map the distribution of these orbitals across the molecular structure, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is illustrative. Specific computational studies providing these values for this compound are not currently available in the public domain.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment.

Conformational Flexibility and Stability Studies

While the core flavone (B191248) structure is relatively rigid, the bond connecting the 4-chlorophenyl ring to the chromone core allows for rotational flexibility. MD simulations can explore the conformational landscape of this compound, identifying the most stable rotational isomers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Solvent Effects on Molecular Structure

The solvent environment can significantly influence the structure and behavior of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water or DMSO). These simulations can reveal how the solvent affects the conformational preferences of the molecule and can provide a more realistic model of its behavior in a biological context.

Computational chemistry and theoretical investigations offer a powerful lens through which to examine the molecular characteristics of this compound. While specific, dedicated studies on this particular compound are not widely available in peer-reviewed literature, the established methodologies of DFT and MD simulations provide a clear framework for future research. Such studies would be invaluable in providing detailed data on its optimized geometry, electronic properties, predicted spectroscopic parameters, reactivity, and dynamic behavior, thereby accelerating its potential development in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules, thereby guiding the synthesis of more potent and selective drug candidates.

The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For flavone derivatives, a variety of descriptors have been employed to model their biological activities, such as anticancer, antioxidant, and anti-inflammatory effects.

Due to the absence of specific QSAR studies on this compound, we can infer the types of descriptors likely to be important for predicting its biological activity by examining studies on analogous flavone derivatives. For instance, a study on the cytotoxicity of flavone and isoflavone (B191592) derivatives against the HeLa cancer cell line identified two key quantum-chemical descriptors as being highly influential: the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the net charges on specific carbon atoms (e.g., QC6) nih.gov.

The following table illustrates a representative set of computational descriptors that are frequently considered in QSAR studies of flavonoids and would be relevant for predicting the biological activity of this compound and its derivatives.

| Descriptor Class | Specific Descriptor | Description | Potential Relevance to Biological Activity |

| Electronic | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the ability of a molecule to accept electrons. | Can be related to the reactivity of the molecule and its interaction with biological targets. |

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the ability of a molecule to donate electrons. | Important for understanding charge-transfer interactions. | |

| Net Atomic Charges | The distribution of electron density over the atoms of the molecule. | Influences electrostatic interactions with receptor sites. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. | Affects the molecule's ability to cross cell membranes and reach its target. |

| Molar Refractivity (MR) | A measure of the molecule's volume and polarizability. | Relates to the steric fit of the molecule in a receptor binding pocket. | |

| Steric | Molecular Volume | The three-dimensional space occupied by the molecule. | Crucial for determining the complementarity between the ligand and its binding site. |

| Surface Area | The total surface area of the molecule. | Influences interactions with the solvent and the receptor. | |

| Topological | Connectivity Indices | Numerical descriptors of molecular topology. | Can capture information about the branching and shape of the molecule. |

This table is a generalized representation of descriptors used in flavonoid QSAR studies and is not based on experimentally determined values for this compound.

Predictive modeling in QSAR involves the development of a mathematical equation that relates the chosen descriptors to the biological activity of a series of compounds. This model can then be used to predict the activity of new, unsynthesized derivatives. The goal is to guide the design of molecules with enhanced potency and selectivity.

While a specific predictive model for derivatives of this compound is not available, a QSAR model developed for a series of 32 flavone and isoflavone derivatives against the HeLa cell line can serve as an illustrative example of the approach. The study established a statistically significant model based on electronic descriptors nih.gov. The general form of such a linear QSAR equation is:

Biological Activity (e.g., pIC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and cn are the coefficients determined by regression analysis.

Based on such a model, new derivatives of a lead compound like this compound could be designed by modifying its structure and then calculating the descriptors for these new molecules. The QSAR equation would then be used to predict their biological activity. For example, introducing different substituents on the flavone core would alter the electronic and steric properties, leading to different predicted activities.

The following table provides a hypothetical example of how a predictive QSAR model might be used to estimate the cytotoxic activity of designed derivatives of a lead flavone compound. The descriptor values and predicted activities are for illustrative purposes only, as a specific model for this compound has not been reported.

| Compound | R1 Substituent | R2 Substituent | Calculated ELUMO (eV) | Calculated QC6 (a.u.) | Predicted pIC50 |

| Lead Compound | H | H | -1.50 | -0.10 | 5.00 |

| Derivative 1 | -OH | H | -1.55 | -0.12 | 5.25 |

| Derivative 2 | H | -NO2 | -1.70 | -0.09 | 5.80 |

| Derivative 3 | -OCH3 | H | -1.45 | -0.11 | 4.80 |

This table is a hypothetical illustration of predictive modeling and does not represent actual experimental or calculated data for this compound derivatives.

The development of robust and validated QSAR models is a critical component of modern drug discovery. For a compound like this compound, future computational studies focusing on building specific QSAR models for its derivatives would be invaluable in exploring its therapeutic potential. Such studies would involve the synthesis and biological evaluation of a series of related compounds to generate the necessary data for model building and validation.

Chemical Reactivity and Mechanistic Pathway Investigations

Influence of Halogen Substituents on Reaction Selectivity

The selectivity of chemical reactions involving 6-Bromo-4'-chloroflavone is heavily influenced by the electronic properties of the bromine and chlorine atoms. Halogens exert a dual electronic effect: they are electron-withdrawing through induction (-I effect) due to their high electronegativity, and electron-donating through resonance (+R or +M effect) due to their lone pairs of electrons.

Inductive Effect (-I): Both bromine and chlorine are more electronegative than carbon, pulling electron density away from the aromatic rings. This deactivating effect makes the rings less susceptible to electrophilic attack compared to unsubstituted benzene (B151609). The inductive effect of chlorine is generally stronger than that of bromine.

In this compound, the bromine at the C-6 position on the A-ring and the chlorine at the C-4' position on the B-ring influence reactivity as follows:

A-Ring (Brominated): The bromine atom at C-6 deactivates the A-ring towards further electrophilic substitution. Any potential electrophilic attack would be directed to the positions ortho and para to the existing activating groups (the ether oxygen and the alkyl portion of the C-ring). Studies on the bromination of flavonoids with activating hydroxyl groups at positions C-5 and C-7 show that electrophilic attack occurs selectively at the C-6 and C-8 positions, as these sites are highly activated. nih.govresearchgate.net In this compound, the C-6 position is already substituted, suggesting that the C-8 position would be the next most likely site for such a reaction, albeit with reduced reactivity due to the lack of strong activating groups.

B-Ring (Chlorinated): The chlorine atom at the C-4' position deactivates the B-ring. Its electron-withdrawing nature reduces the electron-donating capacity of the B-ring towards the rest of the flavone (B191248) structure. This can influence reactions at the C-ring, such as nucleophilic additions to the carbonyl group.

| Substituent | Position | Ring | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Substitution | Directing Influence |

|---|---|---|---|---|---|---|

| -Br | C-6 | A-Ring | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para-directing |

| -Cl | C-4' | B-Ring | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para-directing |

Nucleophilic and Electrophilic Reactivity Studies

The flavone scaffold possesses both nucleophilic and electrophilic centers, and the halogen substituents on this compound modify these characteristics.

Electrophilic Character: The primary electrophilic sites in this compound are the carbonyl carbon (C-4) and the β-carbon of the α,β-unsaturated system (C-2). These sites are susceptible to attack by nucleophiles.

Attack at C-4 (Carbonyl Carbon): Nucleophiles can add to the carbonyl group. The electron-withdrawing effects of the bromo and chloro substituents can slightly increase the partial positive charge on the C-4 carbon, potentially enhancing its reactivity towards nucleophiles compared to an unsubstituted flavone.

Attack at C-2 (Michael Addition): The C-2 carbon is part of a conjugated system and is susceptible to 1,4-conjugate addition (Michael addition) by soft nucleophiles like thiols or amines.

Nucleophilic Character: While the molecule is generally considered electrophilic due to the α,β-unsaturated ketone, it also has nucleophilic sites.

Carbonyl Oxygen (O-4): The lone pairs on the carbonyl oxygen can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids, leading to protonation and activation of the carbonyl group for subsequent reactions.

Aromatic Rings: Despite being deactivated by the halogens, the π-systems of the A and B rings can act as nucleophiles in certain reactions, such as electrophilic aromatic substitution, although this requires harsh conditions. Cysteine sulfenic acids, for example, possess both nucleophilic and electrophilic properties, which allows for various chemical ligation strategies. nih.gov Analogously, the flavone structure has dual reactivity.

Studies on related brominated flavonoids have shown that they are susceptible to electrophilic attack by species like hypobromous acid (HOBr), leading to further bromination on the A-ring, typically at the C-6 and C-8 positions. researchgate.netnih.gov This highlights the nucleophilic character of the A-ring, even when already substituted with a bromine atom.

Role of this compound as a Synthetic Intermediate

Halogenated organic compounds are valuable intermediates in organic synthesis, primarily due to their ability to participate in cross-coupling reactions. The carbon-halogen bonds in this compound serve as synthetic handles for introducing new functional groups.

Cross-Coupling Reactions: The C-Br bond at the C-6 position is particularly useful for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex flavone derivatives with potentially enhanced biological activities. The related compound, 6-bromo-4'-chloroflavanone, is recognized as a suitable scaffold for such chemical transformations. researchgate.net

Nucleophilic Aromatic Substitution (SNA r): While less common for aryl bromides and chlorides unless strongly activated, these positions could potentially undergo nucleophilic aromatic substitution under specific conditions (e.g., high temperature, strong nucleophile, or catalysis).

The synthesis of the flavone itself often proceeds from a chalcone (B49325) intermediate. The Claisen-Schmidt condensation of a substituted acetophenone (B1666503) (e.g., 5'-bromo-2'-hydroxyacetophenone) with a substituted benzaldehyde (B42025) (e.g., 4-chlorobenzaldehyde) forms a chalcone, which then undergoes oxidative cyclization to yield the flavone. rjlbpcs.comijarsct.co.in This multi-step synthesis underscores the role of halogenated precursors in building the final flavone structure.

| Reaction Type | Reactive Site | Reagents/Catalysts | Potential Product |

|---|---|---|---|

| Suzuki Coupling | C-6-Br | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl-4'-chloroflavone |

| Heck Coupling | C-6-Br | Alkene, Pd catalyst, Base | 6-Alkenyl-4'-chloroflavone |

| Sonogashira Coupling | C-6-Br | Terminal alkyne, Pd/Cu catalyst, Base | 6-Alkynyl-4'-chloroflavone |

| Michael Addition | C-2/C-3 double bond | Nucleophile (e.g., RSH, R₂NH) | 3-(Nucleophile)-6-bromo-4'-chloroflavanone |

Photochemical and Thermal Stability Studies

The stability of flavonoids to light and heat is an important aspect of their chemical profile. The conjugated π-system of the flavone core can absorb UV light, leading to photochemical reactions.

Photochemical Stability: Upon absorption of UV light, flavones can form a triplet state with high efficiency. nih.gov This excited state can then undergo various reactions. General studies on the photochemistry of flavonoids indicate that the specific substituents can influence the reaction pathways. For instance, in one study investigating the photochemical cyclisation of chalcones to flavanones, it was observed that halogen atoms on the B-ring had little effect on the reaction rate. nih.gov However, specific data on the photostability or photoreactivity of this compound is not extensively documented. It is plausible that the C-Br and C-Cl bonds could be susceptible to photolytic cleavage under certain conditions, potentially leading to radical intermediates and subsequent degradation or rearrangement products.

Thermal Stability: Flavones are generally stable crystalline solids with relatively high melting points. The thermal stability of this compound would be expected to be robust under typical laboratory conditions. The strength of the C-Br and C-Cl bonds on the aromatic ring suggests that high temperatures would be required to induce thermal decomposition. Specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data would be needed to quantify its thermal stability profile.

Derivatization and Structural Modification of 6 Bromo 4 Chloroflavone

Synthesis of Novel Flavone (B191248) Analogs with Modified Substitution Patterns

The modification of the substitution pattern on the flavone nucleus is a primary strategy for creating new analogs. This typically involves introducing additional substituents onto the A and B rings to modulate the electronic and steric properties of the molecule.

The introduction of halogen atoms into the structure of flavonoids is a common strategy to enhance their biological efficacy. researchgate.net Halogen substituents can significantly affect electronic and lipophilic parameters, often leading to increased bioactivity. researchgate.net The synthesis of flavones with varied halogenation patterns, such as 4',6-dibromoflavone or 4'-bromo-6-chloroflavone, generally follows established synthetic routes for flavones, starting with appropriately substituted precursors.

The most common route involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. This is followed by oxidative cyclization to yield the final flavone. For example, the synthesis of a di-halogenated flavone would involve precursors like 2'-hydroxy-5'-bromoacetophenone and 4-bromobenzaldehyde (B125591) or 4-chlorobenzaldehyde.

General Synthetic Steps:

Claisen-Schmidt Condensation: A 2'-hydroxyacetophenone (e.g., 2'-hydroxy-5'-bromoacetophenone) is reacted with a benzaldehyde derivative (e.g., 4-bromobenzaldehyde) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding 2'-hydroxychalcone (B22705).

Oxidative Cyclization: The resulting chalcone is then cyclized to the flavone. A common method for this step is the Algar-Flynn-Oyamada (AFO) reaction, which uses hydrogen peroxide in an alkaline medium. Another method involves heating the chalcone in dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of iodine.

The specific precursors required for the target di-halogenated flavones are outlined in the table below.

| Target Compound | Required 2'-Hydroxyacetophenone | Required Benzaldehyde |

| 4',6-Dibromoflavone | 2'-Hydroxy-5'-bromoacetophenone | 4-Bromobenzaldehyde |

| 4'-Bromo-6-chloroflavone | 2'-Hydroxy-5'-chloroacetophenone | 4-Bromobenzaldehyde |

| 6-Bromo-4'-chloroflavone (Reference) | 2'-Hydroxy-5'-bromoacetophenone | 4-Chlorobenzaldehyde |

Introducing functional groups such as nitro, hydroxy, or methoxy (B1213986) groups can further diversify the properties of the this compound scaffold. These groups can influence solubility, hydrogen bonding capability, and metabolic stability, thereby modulating biological activity.

Nitro Group: Nitro-substituted flavonoids have demonstrated significant antimicrobial properties. proquest.comnih.gov For instance, 6-chloro-8-nitroflavone has been shown to have potent inhibitory activity against pathogenic bacteria. nih.gov The synthesis of a nitro derivative, such as 6-bromo-8-nitro-4'-chloroflavone, would typically start with the nitration of the 2'-hydroxy-5'-bromoacetophenone precursor before its condensation with 4-chlorobenzaldehyde.

Hydroxy Group: Hydroxyl groups are crucial for the biological activity of many flavonoids, particularly their antioxidant and anti-inflammatory effects. nih.govmdpi.com The introduction of a hydroxyl group can be achieved by using precursors that already contain this functionality, such as a dihydroxyacetophenone. Alternatively, a methoxy group can be used as a protecting group during synthesis and later demethylated to yield the free hydroxyl group. The Algar-Flynn-Oyamada reaction itself is a method for synthesizing 3-hydroxyflavones (flavonols) from certain chalcones. nih.gov

Methoxy Group: Methoxy groups can alter the lipophilicity and metabolic profile of the flavone. The synthesis of methoxy derivatives, such as 6-bromo-4'-chloro-7-methoxyflavone, is achieved by using a methoxy-substituted 2'-hydroxyacetophenone as the starting material. Research on compounds like 6-bromo-4-methoxy-4-(substituted phenyl) iminoflavones highlights the synthesis of flavone derivatives where a methoxy group is incorporated. jocpr.com

Synthesis of Chalcone and Flavanone (B1672756) Precursors or Derivatives

Chalcones and flavanones are key intermediates and derivatives in the synthesis of flavones. The this compound scaffold is no exception, with its corresponding chalcone and flavanone being crucial for its synthesis and for generating related bioactive compounds.

The precursor to this compound is 1-(2-hydroxy-5-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, also known as 2'-hydroxy-5'-bromo-4-chlorochalcone. This chalcone is synthesized via a base-catalyzed Claisen-Schmidt condensation between 2'-hydroxy-5'-bromoacetophenone and 4-chlorobenzaldehyde.

This chalcone can then be converted into two key flavonoid classes:

Flavone Synthesis: Oxidative cyclization of the 2'-hydroxychalcone, often using an iodine-DMSO system, yields the target this compound.

Flavanone Synthesis: Intramolecular cyclization of the chalcone under acidic or basic conditions leads to the formation of 6-bromo-4'-chloroflavanone. researchgate.net This reaction involves a Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ketone system.

The relationship between these precursors and derivatives is summarized in the following table.

| Compound Class | Compound Name | Role | Synthesis Method |

| Chalcone | 2'-Hydroxy-5'-bromo-4-chlorochalcone | Precursor | Claisen-Schmidt Condensation |

| Flavanone | 6-Bromo-4'-chloroflavanone | Derivative/Intermediate | Intramolecular Cyclization of Chalcone |

| Flavone | This compound | Final Product | Oxidative Cyclization of Chalcone |

Strategies for Enhancing or Modulating Biological Activity through Derivatization

Derivatization of the this compound structure is a deliberate strategy to enhance or modulate its biological activity. The choice of substituent and its position on the flavonoid core are critical for determining the resulting pharmacological profile.

Halogenation: The presence and position of halogen atoms are known to be significant modulators of activity. For example, substitution at the 6-position of the flavanone nucleus with a bromine atom has been found to lead to derivatives with elevated anxiolytic properties. researchgate.net Studies on halogenated flavones have shown that increasing the electronegativity of the halogen atom in the A-ring can increase antibacterial activity. proquest.comnih.gov Furthermore, chlorinated flavones have demonstrated greater antimicrobial activity than their non-chlorinated counterparts, with the position of the chlorine atom significantly influencing efficacy. nih.gov

Hydroxylation and Methoxylation: The pattern of hydroxyl and methoxy groups profoundly impacts bioactivity. For anti-inflammatory activity, hydroxyl groups at the C3' and C4' positions have been shown to be beneficial, whereas methoxy groups can sometimes attenuate activity. nih.gov For antibacterial effects against E. coli, hydroxyl groups at C-5 and C-4' are considered important for inhibitory action, while methoxylation can reduce this activity. acs.org

Structure-Activity Relationship (SAR) Insights:

Antimicrobial Activity: Research has shown that flavones often have superior inhibitory effects compared to their precursor chalcones and related flavanones. The presence of chlorine, bromine, and nitro groups has a significant effect on antimicrobial properties. nih.gov

Antiangiogenic Activity: In studies of halogenated flavones, certain structural features were found to be important for inhibiting VEGFR2 phosphorylation, a key process in angiogenesis. These features include specific hydroxylation patterns. mdpi.com

Physicochemical Properties: Halogenation can modulate the electronic and steric characteristics of drug molecules, which can influence their binding to biological targets and improve properties like solubility and bioavailability. researchgate.netresearchgate.net

By systematically applying these derivatization strategies, researchers can fine-tune the biological profile of this compound to develop potent and selective agents for various therapeutic applications.

Potential Applications and Future Research Directions

Role as a Building Block in Complex Chemical Synthesis

The 6-Bromo-4'-chloroflavone scaffold is a valuable precursor in the field of organic synthesis. Its di-halogenated nature offers strategic advantages for constructing more complex molecular architectures. The precursor, 6-bromo-2-(4-chlorophenyl)chroman-4-one (6-bromo-4′-chloroflavanone), is recognized as a suitable scaffold for further chemical transformations. researchgate.net Halogenated flavonoids, in general, serve as versatile intermediates. researchgate.net

The carbon-bromine and carbon-chlorine bonds on the flavone (B191248) nucleus can act as synthetic handles for a variety of cross-coupling reactions. These reactions are fundamental in modern organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom at the 6-position is particularly amenable to reactions such as:

Suzuki-Miyaura coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Heck coupling: Reaction with alkenes to form substituted olefins.

Sonogashira coupling: Reaction with terminal alkynes to create alkynylated flavones.

Buchwald-Hartwig amination: Reaction with amines to synthesize amino-flavone derivatives.

These transformations allow chemists to systematically modify the flavone core, creating libraries of novel compounds with potentially enhanced properties. The ability to selectively functionalize the molecule at specific positions makes this compound a powerful building block for combinatorial chemistry and the targeted synthesis of complex natural products or pharmaceutical agents. researchgate.netmdpi.com

Design and Development of New Bioactive Molecules

The introduction of halogen atoms into the flavonoid skeleton is a well-established strategy for enhancing biological activity and modulating physicochemical properties such as lipophilicity, which can improve bioavailability. researchgate.netresearchgate.net Research into halogenated flavones, including structures closely related to this compound, has identified promising therapeutic potential in several areas.

Anticancer and Antiangiogenic Activity: A significant area of research is the development of halogenated flavones as anticancer agents. nih.gov Flavonoids can exhibit dual antiproliferative and antiangiogenic activities, which is a beneficial strategy for overcoming drug resistance in cancer therapy. mdpi.comnih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. mdpi.comresearchgate.netnih.gov

One study specifically designed and synthesized two series of flavones, including 5,7/7,8-disubstituted-4'-chloro/bromophenyl flavones, to evaluate their combined antiangiogenic and cytotoxic effects. reading.ac.uk Certain derivatives demonstrated significant inhibition of endothelial cell tube formation and migration. reading.ac.uk The research highlighted that these halogenated flavones could inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation, a key step in the angiogenesis signaling pathway. mdpi.comnih.gov This suggests that this compound and its derivatives are promising leads for the development of new multi-target anticancer drugs. reading.ac.uk

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase (MAO) inhibitors are a critical class of drugs for managing neurological disorders like depression and Parkinson's disease. researchgate.netnih.govnih.gov Recent studies have focused on halogenated flavonoids as selective MAO-B inhibitors. In one study, a series of 36 halogenated flavones were designed and tested, with many exhibiting potent and selective inhibitory activity toward MAO-B in the nanomolar range. researchgate.netnih.govnih.govconsensus.app Structure-activity relationship (SAR) studies suggested that the specific placement and type of halogen on the flavone rings are crucial for high inhibitory activity. researchgate.net This line of research indicates that this compound could serve as a scaffold for designing novel, selective, and potentially reversible MAO-B inhibitors for treating neurodegenerative diseases. researchgate.netnih.gov

| Bioactive Target Area | Key Research Findings | Potential Therapeutic Application |

|---|---|---|

| Anticancer / Antiangiogenic | Derivatives show significant inhibition of endothelial cell tube formation and migration. Mechanism involves inhibition of VEGFR2 phosphorylation. mdpi.comnih.govreading.ac.uk | Development of multi-target cancer therapies that overcome drug resistance. mdpi.com |

| Neurological Disorders | Halogenated flavones act as potent and selective MAO-B inhibitors with IC50 values in the nanomolar range. researchgate.netnih.govnih.gov | Treatment of neurodegenerative diseases such as Parkinson's and depression. researchgate.netnih.gov |

Advanced Materials Research Potential

While primarily investigated for their biological properties, the photophysical characteristics of flavonoids suggest potential applications in materials science. Flavonoids can be highly luminescent compounds, and their fluorescence properties are sensitive to their molecular structure and environment. uakron.edunih.gov Key structural features, such as a keto group at the C4 position and hydroxyl groups, are often required for strong fluorescence, sometimes in complex with enhancers. nih.gov

For this compound, the presence of heavy halogen atoms (bromine and chlorine) could influence its photophysical properties through the "heavy-atom effect." This effect can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence. Such properties are valuable in the development of:

Chemosensors: The fluorescence of a flavone derivative could be quenched or enhanced upon binding to specific ions or molecules, allowing for their detection.

Bioimaging Probes: Flavonoids with suitable fluorescent properties can be used to visualize cellular structures and processes. nih.gov

Organic Light-Emitting Diodes (OLEDs): Compounds with high quantum yields and tunable emission spectra are sought after for use in display technologies.

Although research into the material applications of this compound specifically is nascent, the known fluorescent properties of the broader flavonoid class, combined with the modulating effects of halogenation, present a compelling case for future investigation in advanced materials. uakron.eduresearchgate.net

Emerging Research Areas for Halogenated Flavones

Beyond cancer and neurology, research is uncovering new therapeutic applications for halogenated flavones, driven by their enhanced ability to interact with biological targets.

Antimicrobial and Antibiotic Modulation: The rise of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antimicrobial agents. researchgate.netnih.gov Halogenated flavonoids have shown significant promise in this area.

Direct Antibacterial Activity: Studies have demonstrated that flavones containing bromine and chlorine exhibit potent inhibitory activity against pathogenic bacteria, including Staphylococcus aureus. nih.govnih.govresearchgate.net The position and nature of the halogen substitution significantly impact the antibacterial efficacy. nih.govmdpi.com

Inhibition of Bacterial Virulence: Halogenated derivatives have been found to inhibit bacterial communication systems known as quorum sensing. nih.govmdpi.com By disrupting quorum sensing, these compounds can prevent biofilm formation and reduce the production of toxins, effectively disarming bacteria without necessarily killing them, which may reduce the pressure for resistance development. nih.govmdpi.com

Modulation of Antibiotic Resistance: Some halogenated flavonolignans have been shown to act synergistically with existing antibiotics, reducing the viability of antibiotic-resistant strains. nih.gov In some cases, they can even reverse the resistant phenotype to a sensitive one, potentially revitalizing the utility of older antibiotics. nih.govmdpi.com

Antifungal Activity: Halogenated flavonoids, including brominated chalcones, flavanones, and flavones, have also demonstrated significant antifungal activity against various human and plant pathogens. researchgate.net Research has shown that the presence of a bromine atom can confer potent activity against fungi like Aspergillus niger. nih.gov

These emerging areas underscore the versatility of the halogenated flavone scaffold. The unique electronic and steric properties conferred by the halogen atoms make compounds like this compound valuable candidates for tackling a wide range of challenging diseases.

Conclusion and Outlook

Summary of Key Research Findings

Remaining Challenges and Open Questions

The primary challenge is the absence of foundational research. Key open questions include:

What are its fundamental biological activities (e.g., antimicrobial, anticancer, anti-inflammatory)?

What is its mechanism of action on a molecular level?

What are efficient and scalable synthetic routes for its production?

What is its basic toxicological and pharmacokinetic profile?

Without initial exploratory studies, it is impossible to identify more advanced research challenges.

Future Prospects and Interdisciplinary Research Opportunities

Given the lack of data, the future prospects are entirely speculative and would be predicated on initial screening and characterization. Potential interdisciplinary opportunities could involve:

Medicinal Chemistry: Synthesizing and evaluating a library of related derivatives to establish structure-activity relationships.

Pharmacology: Conducting in vitro and in vivo studies to determine potential therapeutic effects.

Computational Chemistry: Using molecular modeling to predict potential biological targets and interactions based on its structure.

Crystallography: Determining its solid-state structure to understand its physical properties and intermolecular interactions.

Until foundational research is conducted and published, any discussion of its specific prospects remains hypothetical.

Q & A

Q. What validation steps are essential when using computational models to predict the biological activity of halogenated flavones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.